NAI-N3
Overview
Description
Sodium iodide (NaI) is an ionic compound formed by the reaction of sodium metal (Na) with iodine (I). Under standard conditions, it exists as a white, water-soluble solid with a 1:1 ratio of sodium cations (Na⁺) and iodide anions (I⁻) in its crystal lattice. NaI finds applications in various fields, including nutrition and organic chemistry .
Preparation Methods
Synthetic Routes::
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Direct Combination: : Sodium metal reacts directly with iodine to form NaI:
2Na+I2→2NaI
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Finkelstein Reaction: : Alkyl chlorides can be converted to alkyl iodides using NaI. This reaction exploits the insolubility of sodium chloride in acetone:
R−Cl+NaI→R−I+NaCl
Industrial Production:: NaI is industrially prepared by reacting acidic iodides (such as HI) with sodium hydroxide (NaOH) to form NaI salts .
Chemical Reactions Analysis
NaI participates in various chemical reactions:
Substitution Reactions: NaI is commonly used to convert alkyl chlorides to alkyl iodides via the Finkelstein reaction.
Redox Reactions: It can undergo oxidation or reduction processes, depending on the reaction conditions.
Solubility: NaI is highly soluble in water and polar solvents.
Major products formed from NaI reactions include alkyl iodides and sodium chloride.
Scientific Research Applications
Chemistry::
Organic Synthesis: NaI is a valuable reagent for alkyl halide transformations.
Catalysis: It serves as a catalyst in certain reactions.
Radioiodine Imaging: Radioactive NaI isotopes (such as Na-125I and Na-131I) are used for thyroid imaging and treatment.
Iodine Supplementation: NaI and potassium iodide are used to prevent iodine deficiency.
Scintillation Detectors: NaI(Tl) crystals are used in gamma-ray detectors.
Mechanism of Action
The exact mechanism by which NaI exerts its effects depends on the specific application. For instance:
- In radioiodine therapy, NaI is taken up by the thyroid gland due to its similarity to iodine. The emitted radiation destroys thyroid tissue.
Comparison with Similar Compounds
NaI is unique due to its solubility, ease of preparation, and applications. Similar compounds include lithium iodide (LiI), potassium iodide (KI), and rubidium iodide (RbI).
Properties
IUPAC Name |
[2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSQVTFTPHUCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612756-29-2 | |
Record name | 2-(azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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